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molecular formula C20H26ClI B3181124 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride CAS No. 5421-53-4

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride

Cat. No. B3181124
M. Wt: 428.8 g/mol
InChI Key: JHPUIEDIXRYPTP-UHFFFAOYSA-M
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Patent
US06620957B1

Procedure details

Bis(p-tert-butylphenyl)iodonium chloride (428.8 g; 1.0 mol) and methyl p-toluenesulfonate (223.5 g; 1.2 mol) were suspended in t-butyl methyl ether (500 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. After the reaction mixture had been cooled, formed white solid was separated through filtration. The white solid was washed with t-butyl methyl ether and dried under vacuum, to thereby yield 513.7 g of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
428.8 g
Type
reactant
Reaction Step One
Quantity
223.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([C:6]1[CH:11]=[CH:10][C:9]([I+:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3].[C:23]1([CH3:34])[CH:28]=[CH:27][C:26]([S:29]([O:32]C)(=[O:31])=[O:30])=[CH:25][CH:24]=1>COC(C)(C)C>[C:23]1([CH3:34])[CH:24]=[CH:25][C:26]([S:29]([O-:32])(=[O:30])=[O:31])=[CH:27][CH:28]=1.[C:19]([C:16]1[CH:17]=[CH:18][C:13]([I+:12][C:9]2[CH:8]=[CH:7][C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:11][CH:10]=2)=[CH:14][CH:15]=1)([CH3:22])([CH3:21])[CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
428.8 g
Type
reactant
Smiles
[Cl-].C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
223.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated at 55° C.-58° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been cooled
CUSTOM
Type
CUSTOM
Details
formed white solid
CUSTOM
Type
CUSTOM
Details
was separated through filtration
WASH
Type
WASH
Details
The white solid was washed with t-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 513.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620957B1

Procedure details

Bis(p-tert-butylphenyl)iodonium chloride (428.8 g; 1.0 mol) and methyl p-toluenesulfonate (223.5 g; 1.2 mol) were suspended in t-butyl methyl ether (500 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. After the reaction mixture had been cooled, formed white solid was separated through filtration. The white solid was washed with t-butyl methyl ether and dried under vacuum, to thereby yield 513.7 g of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
428.8 g
Type
reactant
Reaction Step One
Quantity
223.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([C:6]1[CH:11]=[CH:10][C:9]([I+:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3].[C:23]1([CH3:34])[CH:28]=[CH:27][C:26]([S:29]([O:32]C)(=[O:31])=[O:30])=[CH:25][CH:24]=1>COC(C)(C)C>[C:23]1([CH3:34])[CH:24]=[CH:25][C:26]([S:29]([O-:32])(=[O:30])=[O:31])=[CH:27][CH:28]=1.[C:19]([C:16]1[CH:17]=[CH:18][C:13]([I+:12][C:9]2[CH:8]=[CH:7][C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:11][CH:10]=2)=[CH:14][CH:15]=1)([CH3:22])([CH3:21])[CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
428.8 g
Type
reactant
Smiles
[Cl-].C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
223.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated at 55° C.-58° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been cooled
CUSTOM
Type
CUSTOM
Details
formed white solid
CUSTOM
Type
CUSTOM
Details
was separated through filtration
WASH
Type
WASH
Details
The white solid was washed with t-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 513.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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